2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one

Overview

Description

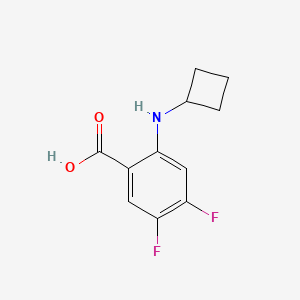

2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one, also known as 1-(3,3-difluoroazetidin-1-yl)-2-chloroethan-1-one, is an organic compound with a molecular formula of C4H5ClF2NO. It is a colorless liquid with a melting point of -37°C and a boiling point of 106°C. It is soluble in common organic solvents and has a low vapor pressure. 1-(3,3-difluoroazetidin-1-yl)-2-chloroethan-1-one is a versatile organic building block that is used in many organic synthesis reactions. It is a useful reagent for the synthesis of a variety of fluorinated compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be used as a building block for the synthesis of various pharmacologically active molecules. Its unique structure, featuring a difluoroazetidinyl moiety, may impart significant biological activity to its derivatives. For instance, it could be utilized in the development of new analgesics or antiviral agents, as similar structures have shown a wide range of therapeutic activities .

Agriculture

In the agricultural sector, derivatives of this compound might serve as intermediates in the synthesis of novel pesticides or herbicides. The presence of fluorine atoms often contributes to the increased stability and bioactivity of agrochemicals .

Material Science

The compound’s potential applications in material science include its use as a monomer for the creation of novel polymers with unique properties, such as increased resistance to solvents or enhanced thermal stability. Its reactive functional groups make it a candidate for cross-linking agents in polymer chemistry .

Environmental Science

Environmental science could benefit from this compound through the development of new sensors or indicators for environmental monitoring. Its chemical reactivity might allow it to bind selectively to pollutants or toxins, facilitating their detection .

Biochemistry

In biochemistry, “2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one” could be used to study enzyme-substrate interactions or to synthesize inhibitors for specific biochemical pathways. It might also be used to modify proteins or peptides, providing insights into their structure-function relationships .

Pharmacology

Pharmacologically, this compound could be explored for its potential as a prodrug or an active pharmaceutical ingredient (API). Its structure allows for modifications that could lead to improved drug delivery systems or targeted therapies .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, influencing their function and leading to changes at the cellular level .

Mode of Action

The compound likely interacts with its targets, causing changes in their function. This interaction could potentially alter the normal functioning of the cell, leading to observable effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one . Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .

properties

IUPAC Name |

2-chloro-1-(3,3-difluoroazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF2NO/c6-1-4(10)9-2-5(7,8)3-9/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLMMTAFRUPNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(3,3-difluoroazetidin-1-yl)ethan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

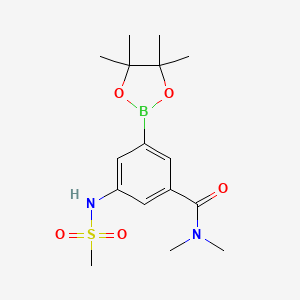

![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylmethanesulfonyl]-morpholine](/img/structure/B1472644.png)